N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a naphthalene carboxamide structure. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Properties
Molecular Formula |
C25H19N3O2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19N3O2/c1-30-23-19-10-3-2-7-16(19)13-14-20(23)25(29)26-18-9-6-8-17(15-18)24-27-21-11-4-5-12-22(21)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
InChI Key |
UMMUGFZDEXKINX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids in the presence of a condensing agent. The reaction conditions often include mild temperatures and the use of solvents such as acetonitrile . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The conditions typically involve mild temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while reduction can lead to the formation of reduced benzimidazole compounds .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide involves its interaction with biological targets such as enzymes, receptors, or DNA. The benzimidazole moiety is known to bind to specific molecular targets, leading to various biological effects . The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methoxynaphthalene-2-carboxamide is unique due to its specific structure, which combines the benzimidazole moiety with a naphthalene carboxamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
